Promethazine N-Glucuronide Exhibits the Lowest Urinary Excretion Fraction Among All H₁ Antihistamine N-Glucuronides Quantified in a Head-to-Head Human Study
In a direct head-to-head human study, healthy volunteers received oral doses of nine H₁ antihistamines, and N-glucuronide metabolites were quantified in 36-hour urine collections by HPLC with mass spectrometric confirmation [1]. Promethazine N-glucuronide accounted for less than 1.0% of the administered dose in both volunteers examined, while the N-glucuronides of cyclizine, tripelennamine, and diphenhydramine represented 14.3%, 6.5%, and 4.0% of the dose, respectively. The 14.3-fold (minimum) difference between promethazine N-glucuronide and cyclizine N-glucuronide excretion fractions constitutes the largest inter-drug gap observed in the study [1].
| Evidence Dimension | Mean percentage of oral dose excreted as N-glucuronide in 36-hour urine |
|---|---|
| Target Compound Data | <1.0% |
| Comparator Or Baseline | Cyclizine N-glucuronide: 14.3%; Tripelennamine N-glucuronide: 6.5%; Diphenhydramine N-glucuronide: 4.0% |
| Quantified Difference | ≥14.3-fold lower than cyclizine; ≥6.5-fold lower than tripelennamine; ≥4.0-fold lower than diphenhydramine |
| Conditions | Oral administration to healthy human volunteers (n=2 per drug); 36-hour urine collection; HPLC-UV quantification with FAB-MS structural confirmation |
Why This Matters
A buyer must select the authentic promethazine N-glucuronide reference standard because attempts to use a more abundant, commercially cheaper N-glucuronide surrogate (e.g., cyclizine N-glucuronide) would yield grossly inaccurate calibration curves and prevent accurate quantification of this trace metabolite in biological matrices.
- [1] Luo H, Hawes EM, McKay G, Korchinski ED, Midha KK. N⁺-Glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H₁-antihistamines in humans. Xenobiotica. 1991;21(10):1281-1288. View Source
